2-cyano-N-phenylethanethioamide 2-cyano-N-phenylethanethioamide
Brand Name: Vulcanchem
CAS No.: 53744-76-6
VCID: VC14447787
InChI: InChI=1S/C9H8N2S/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)
SMILES:
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol

2-cyano-N-phenylethanethioamide

CAS No.: 53744-76-6

Cat. No.: VC14447787

Molecular Formula: C9H8N2S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-N-phenylethanethioamide - 53744-76-6

Specification

CAS No. 53744-76-6
Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
IUPAC Name 2-cyano-N-phenylethanethioamide
Standard InChI InChI=1S/C9H8N2S/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)
Standard InChI Key HHYZGTJSYORMHK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=S)CC#N

Introduction

Structural Analogy

The hypothesized structure of 2-cyano-N-phenylethanethioamide aligns with:

  • Thioacetamide backbone: A thioamide group (C(=S)NH) bonded to an ethyl chain.

  • Cyano substitution: A nitrile group (-CN) at the β-carbon.

  • N-phenyl group: An aryl substituent on the amide nitrogen.

This structure is akin to 2-cyano-N-substituted thioacetamides, which are synthesized via nucleophilic reactions (e.g., alkylation or condensation) involving cyanoacetic acid derivatives and isothiocyanates .

Synthetic Routes

For structurally related compounds (e.g., 2-cyano-N-phenylpropanethioamides):

  • Nucleophilic Addition: α-Bromo nitriles react with isothiocyanates in the presence of strong bases (e.g., NaHMDS) to form thioamide derivatives .

  • Catalytic Cyclization: Intramolecular Ullmann reactions of α-trisubstituted thioamides (e.g., 2-(2-bromoaryl)-2-cyano-N-phenylpropanethioamides) yield fused heterocycles like benzo[b]thiolanes under copper catalysis .

Cycloaddition and Heterocycle Formation

Thioamide derivatives with cyano groups participate in [2 + 2 + 2] cycloadditions with alkynes or diynes, forming nitrogen-containing heterocycles (e.g., pyridines, pyrazoles) . For example:

  • Pyrazole Synthesis: 2-Cyanothioacetamides react with hydrazines to form 3,5-diaminopyrazoles via nucleophilic attack on both cyano and thioamide groups .

  • Thiazolidinone Derivatives: Thioacetamides react with phenyl isothiocyanate to generate thiazolidinone intermediates, which undergo further functionalization .

Electrophilic Cyanation

Cyanothioamides serve as electrophilic cyanation agents in transition-metal-catalyzed reactions. For instance:

  • Rhodium-Catalyzed Cyanation: N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) facilitates electrophilic cyanation of aryl or alkenyl substrates under mild conditions .

  • Copper-Mediated Coupling: N-Heterocyclic carbene (NHC)-ligated Cu catalysts enable chemoselective ortho-cyanation of styrenes .

Physical and Spectroscopic Data

Below is a comparison of physical properties for structurally related thioamide derivatives:

Property2-Cyano-N-Phenylacetamide (CAS 621-03-4) 2-Cyano-N-Phenylpropanethioamide (Example)
Molecular FormulaC₉H₈N₂OC₁₆H₁₃BrN₂S (for 3a)
Molecular Weight160.17 g/mol345.01 g/mol (for 3a)
Melting Point198–202°C124–125°C (for 3a)
Key Functional GroupsCyano, amide, phenylCyano, thioamide, phenyl, bromo (in 3a)

Metal Complexation

Thioamide groups act as ligands for transition metals (e.g., Ru, Ni), forming complexes with potential biological activity . For example:

  • Ruthenium Complexes: [Ru(Tp)(dppe)(Cl-pcyd)] exhibits conjugation between the cyanamide and phenyl ring, influencing electronic properties .

  • Nickel Complexes: 4-Nitrophenylcyanamide derivatives show antimicrobial and cytotoxic potential .

Pharmaceutical Intermediates

Thioamides and cyano derivatives are precursors for bioactive molecules:

  • Anticancer Agents: Thiazolidinones and pyrazoles derived from cyanothioacetamides exhibit cytostatic properties .

  • Scaffold Diversification: Intramolecular S-arylation of propanethioamides generates benzo[b]thiolanes, which can be functionalized into indanones or cyclopentannulated products .

Challenges and Gaps

While the chemistry of 2-cyano-N-phenylpropanethioamides and thioacetamides is well-documented, direct data on 2-cyano-N-phenylethanethioamide remains elusive. Key gaps include:

  • Synthetic Routes: No reported methods for ethanethioamide derivatives with cyano and phenyl groups.

  • Reactivity Profile: Uncertainty about its participation in cycloadditions or metal-catalyzed reactions.

  • Biological Activity: No studies on its potential therapeutic or toxicological properties.

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